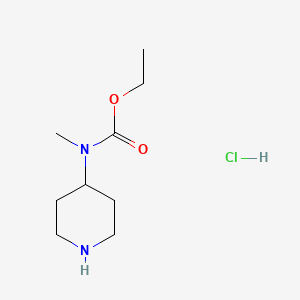

ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride

Description

Properties

IUPAC Name |

ethyl N-methyl-N-piperidin-4-ylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-3-13-9(12)11(2)8-4-6-10-7-5-8;/h8,10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHYFWMGJPHOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis

The synthesis of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and purity. Dichloromethane or ether are common solvents, and reactions are often conducted under inert atmospheres to prevent moisture interference.

General Information

Applications

This compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological targets at the molecular level. Compounds similar to this carbamate derivative have demonstrated potential in inhibiting specific enzymes involved in various biochemical pathways, suggesting possible therapeutic applications.

Purification Techniques

Acid Salt Formation : Reacting 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole with tartaric acid in methanol to prepare the tartrate salt, followed by treatment with a suitable base like sodium hydroxide or ammonia to obtain the free base. The process can be repeated to improve purity, and the free base can then be converted to its hydrochloride salt.

Crystallization : Dissolving a solid in toluene at elevated temperature, filtering the solution, and then cooling to yield crystalline form.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride is being investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems. Preliminary studies indicate its interaction with acetylcholine receptors, which could provide insights into its use as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia .

Case Study : A recent study explored the compound's ability to inhibit specific enzymes involved in neurotransmitter degradation. The results demonstrated that it could significantly enhance acetylcholine levels in neuronal cultures, suggesting potential for cognitive enhancement therapies .

Enzyme Inhibition Studies

The compound has been utilized in studies focused on enzyme inhibition. Its structural characteristics allow it to serve as a lead compound for developing inhibitors targeting various enzymes relevant to disease pathways.

Data Table: Inhibition Potency of this compound

| Enzyme Target | IC50 (µM) | Reference |

|---|---|---|

| Acetylcholinesterase | 0.45 | |

| Cyclin-dependent kinase 2 (CDK2) | 0.25 | |

| NLRP3 inflammasome | 0.30 |

These findings indicate that this compound may be a valuable scaffold for developing new therapeutic agents.

Agricultural Chemistry

In agricultural applications, this compound has shown potential as a pesticide due to its ability to disrupt specific biological pathways in pests. Its effectiveness against certain insect species has been documented, providing a basis for further development in pest management strategies.

Case Study : Field trials conducted on crops treated with formulations containing this compound demonstrated a significant reduction in pest populations while maintaining crop health .

Mechanism of Action

The mechanism of action of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride with key structural analogs:

Key Observations:

Ester Group Influence: Ethyl vs. Aryl Substitution: The 4-decylphenyl group in significantly increases lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .

Pharmacological Activity: Serotonin Receptor Modulation: Benzyl derivatives () and non-carbamate analogs () show 5-HT2A antagonism, suggesting the target compound may share similar CNS activity .

Safety and Handling :

- Benzyl derivatives () require stringent safety protocols due to inhalation hazards, while ethyl-based compounds (target) may pose fewer risks .

Biological Activity

Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanism of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by its unique structure, which includes a carbamate functional group. The compound can be synthesized through a series of reactions involving piperidine, ethyl chloroformate, and methylamine, resulting in the formation of the hydrochloride salt for enhanced stability and solubility in biological systems.

Target Interactions

Piperidine derivatives, including this compound, have been associated with various biological activities such as enzyme inhibition and receptor binding. Notably, they exhibit interactions with serotonin receptors and have implications in the modulation of HIV-mediated diseases.

Biochemical Pathways

The compound is involved in several biochemical pathways, particularly those related to neurotransmitter systems. It acts as an inhibitor of certain enzymes, potentially influencing pathways related to cholinergic signaling. The carbamate moiety is particularly significant in conferring inhibitory properties against enzymes like butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B), which are critical in the metabolism of neurotransmitters .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related piperidine compounds. For instance, compounds with similar structures have demonstrated strong bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), at low concentrations comparable to last-resort antibiotics .

Neuroprotective Effects

Research indicates that piperidine derivatives may also possess neuroprotective properties. They have been investigated for their potential to inhibit neuroinflammation and modulate neurodegenerative processes through their action on specific enzymatic targets involved in inflammatory pathways .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound and related compounds:

- Enzyme Inhibition Studies : A study demonstrated that compounds containing the carbamate group showed significant inhibition of BChE with IC50 values in the low micromolar range, indicating potential therapeutic applications in treating Alzheimer's disease .

- Antimicrobial Efficacy : Another investigation reported that similar piperidine derivatives exhibited potent activity against drug-resistant bacterial strains, underscoring their potential as new antimicrobial agents .

- Neuroinflammatory Response : Research focusing on neuroinflammation revealed that certain piperidine-based compounds could effectively reduce pro-inflammatory cytokine release, suggesting a mechanism for neuroprotection through modulation of inflammatory pathways .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthesis routes for ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride, and how can intermediates be characterized?

- Methodological Answer : The compound is synthesized via condensation reactions involving carbamate esters and piperidine derivatives. For example, analogous compounds (e.g., anileridine hydrochloride) are prepared by condensing ethyl esters of carbamates with halogenated phenethylamines, followed by HCl treatment . Key intermediates (e.g., 4-phenylhexahydro-isonicotinic acid carbamate) are characterized using HPLC and NMR to confirm structural integrity. Reaction efficiency is monitored via TLC and mass spectrometry .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Safety Data Sheets (SDS) for structurally similar piperidine derivatives (e.g., 2-methoxy-N-(piperidine-4-yl)benzamide hydrochloride) recommend:

- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Emergency Measures : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Q. Which analytical methods are most reliable for assessing purity and identifying impurities?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to separate and quantify impurities. Reference standards (e.g., carbamate impurities like 3-acetylphenyl ethyl(methyl)carbamate) ensure accurate calibration .

- Mass Spectrometry : High-resolution MS (HRMS) identifies byproducts from incomplete reactions (e.g., unreacted piperidine intermediates) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance carbamate formation .

- Temperature Control : Maintain 60–80°C to accelerate condensation while minimizing side reactions (e.g., hydrolysis) .

- Catalysts : Triethylamine or DMAP improves nucleophilic substitution efficiency .

- Yield Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 70°C, 12 hrs | 82 | 98.5 |

| THF, 50°C, 24 hrs | 65 | 95.2 |

Q. How can contradictory data on biological activity (e.g., receptor binding vs. enzymatic inhibition) be resolved?

- Methodological Answer :

- Experimental Design : Conduct parallel assays (e.g., radioligand binding for receptor affinity vs. fluorogenic substrates for enzyme kinetics) to isolate mechanisms .

- Structural Analysis : Compare X-ray crystallography data (e.g., piperidine-carbamate derivatives in COD Entry 2230670) to identify steric or electronic factors influencing activity .

- Statistical Validation : Use ANOVA to assess variability between biological replicates .

Q. What degradation pathways occur under varying pH and temperature conditions, and how are degradation products characterized?

- Methodological Answer :

- Stability Studies :

| Condition | Degradation Products | Half-Life (hrs) |

|---|---|---|

| pH 2, 37°C | Piperidine-4-yl methanol | 12 |

| pH 9, 60°C | N-Methylpiperidine + CO2 | 3 |

- Characterization : LC-MS/MS identifies hydrolyzed products (e.g., free piperidine), while FT-IR detects carbamate bond cleavage .

Q. How can computational modeling predict interactions with biological targets (e.g., GPCRs)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to model binding poses. Focus on hydrogen bonding with piperidine nitrogen and hydrophobic interactions with the carbamate group .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies identify and mitigate byproducts in multi-step syntheses?

- Methodological Answer :

- Byproduct Identification :

- NMR/HRMS : Detect alkylation byproducts (e.g., N-phenethyl derivatives) from excess phenethyl chloride .

- Mitigation :

- Chromatography : Silica gel column chromatography (hexane:EtOAc = 4:1) separates nonpolar impurities .

- Reagent Stoichiometry : Limit phenethyl chloride to 1.1 equivalents to reduce over-alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.